

An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxaldehyde

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Compound of Interest

Compound Name: *Tert-butyl trans-4-formylcyclohexylcarbamate*

Cat. No.: *B068527*

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This technical guide provides a comprehensive overview of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxaldehyde, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

trans-4-(Boc-amino)cyclohexanecarboxaldehyde is a bifunctional molecule featuring a cyclohexane ring with an aldehyde group and a Boc-protected amine in a trans configuration. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, preventing its reaction under various conditions until its selective removal is desired.^[1]

Chemical Structure:

Caption: Chemical structure of trans-4-(Boc-amino)cyclohexanecarboxaldehyde.

Chemical Identifiers

Identifier	Value
CAS Number	181308-57-6[2][3]
Molecular Formula	C ₁₂ H ₂₁ NO ₃ [4]
Molecular Weight	227.304 g/mol [4]
IUPAC Name	tert-butyl N-(4-formylcyclohexyl)carbamate[4]
SMILES	<chem>CC(C)(C)OC(=O)NC1CCC(CC1)C=O</chem> [4]
InChI Key	GPDBIGSFXXKWQR-UHFFFAOYSA-N[4]

Physical and Chemical Properties

Property	Value
Purity	97%[2]
Solubility	Slightly soluble in water.[4]
Appearance	Solid[5]

Note: Detailed physical properties such as melting and boiling points are not readily available in the public domain.

Experimental Protocols

The synthesis of trans-4-(Boc-amino)cyclohexanecarboxaldehyde typically involves a two-step process: the reduction of a carboxylic acid or its ester to the corresponding alcohol, followed by the oxidation of the alcohol to the aldehyde.

Synthesis of tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (Precursor)

A common precursor is the corresponding alcohol, which can be synthesized from the methyl ester of trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Reaction:

Procedure:

- A suspension of lithium aluminum hydride (LiAlH₄) (1.12 eq.) in tetrahydrofuran (THF) is cooled to 0 °C.[6]
- A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (1.0 eq.) in THF is added slowly, maintaining the temperature below 10 °C.[6]
- The reaction mixture is then warmed to room temperature and stirred overnight.[6]
- Upon completion, the reaction is carefully quenched with sodium sulfate decahydrate.[6]
- The insoluble material is removed by filtration, and the filtrate is concentrated to yield tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate as a white powder (89% yield).[6]

Oxidation to trans-4-(Boc-amino)cyclohexanecarboxaldehyde

The synthesized alcohol can then be oxidized to the desired aldehyde. A mild oxidation agent is used to prevent over-oxidation to the carboxylic acid.

Reaction:

General Procedure (using Manganese(IV) Oxide):

While a specific protocol for this exact substrate is not detailed in the searched literature, a general method for the oxidation of N-protected amino alcohols to amino aldehydes using manganese(IV) oxide (MnO₂) can be adapted. This method is advantageous due to its mild conditions and high enantiopurity of the product.[7]

- The N-protected amino alcohol is dissolved in a suitable organic solvent (e.g., dichloromethane).
- Commercially available activated manganese(IV) oxide is added in excess.
- The suspension is stirred vigorously at room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the MnO₂ is removed by filtration through a pad of celite.
- The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

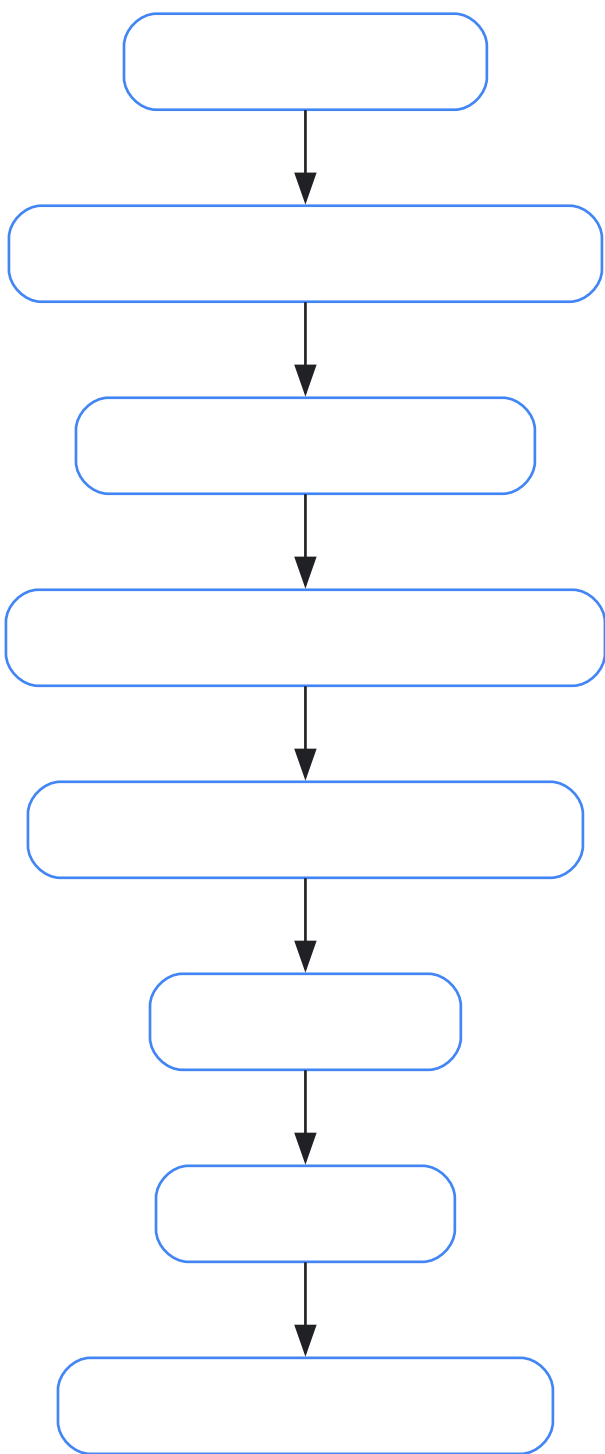
Applications in Drug Development

trans-4-(Boc-amino)cyclohexanecarboxaldehyde and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds.^[8] Their rigid cyclohexane scaffold and the presence of two reactive handles allow for the construction of complex molecular architectures.

Notably, derivatives of trans-4-(Boc-amino)cyclohexane are used in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs that target inflammatory diseases.^{[9][10]}

Drug Synthesis Workflow

The following diagram illustrates the role of trans-4-(Boc-amino)cyclohexanecarboxaldehyde as a building block in a generalized drug synthesis workflow.



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Caption: Generalized workflow for the use of trans-4-(Boc-amino)cyclohexanecarboxaldehyde in API synthesis.

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